

Application Notes and Protocols for SR12418 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2).[1] As key components of the cellular circadian clock, REV-ERBs function as transcriptional repressors, playing crucial roles in the regulation of metabolism, inflammation, and circadian rhythm. **SR12418** enhances the repressive activity of REV-ERBs, making it a valuable tool for investigating the physiological functions of these receptors and for exploring their therapeutic potential in various diseases, particularly those with an inflammatory component.

These application notes provide detailed protocols for the use of **SR12418** in cell culture, with a focus on its well-documented role in the modulation of T helper 17 (TH17) cell differentiation and function.

Mechanism of Action

SR12418 binds to the ligand-binding domain of REV-ERB α and REV-ERB β , enhancing their ability to recruit corepressor complexes, such as the one containing Nuclear Receptor

Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This leads to the transcriptional repression of REV-ERB target genes. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. In the context of immunology, REV-ERBs, including REV-ERB α , are expressed in TH17 cells and act as negative regulators of their differentiation and pro-inflammatory function.[1] **SR12418** has been shown to suppress the expression of key TH17-associated cytokines, such as Interleukin-17A (IL-17A), by competing with the master regulator of TH17 differentiation, ROR γ t, for binding to shared DNA response elements.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for **SR12418** from in vitro and in vivo studies.

Table 1: In Vitro Activity of **SR12418**

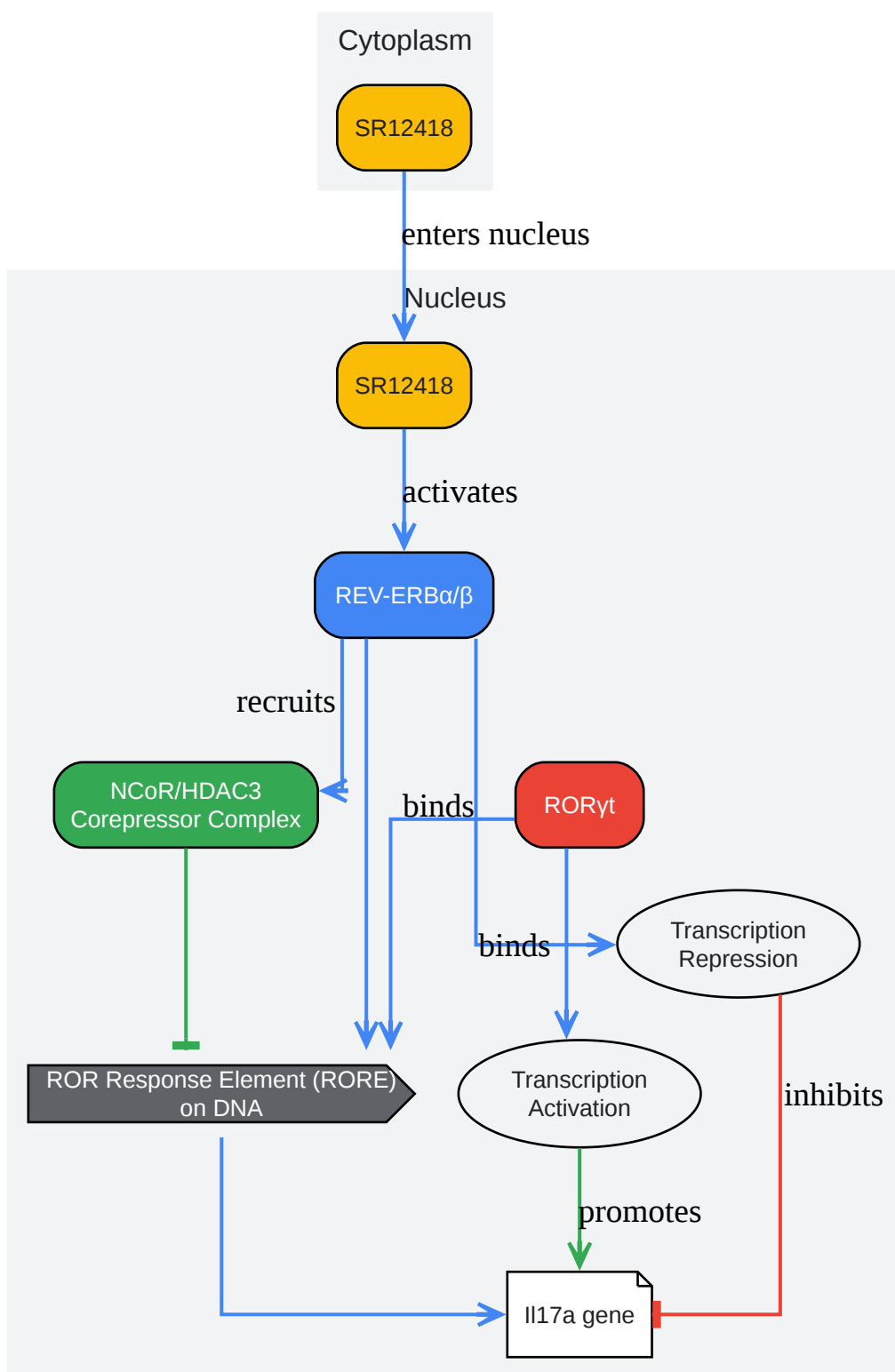
Parameter	Cell Line/System	Value	Reference
IC50 (REV-ERB α)	Bmal1-luciferase reporter assay	68 nM	[1]
IC50 (REV-ERB β)	Bmal1-luciferase reporter assay	119 nM	[1]
Effective Concentration	Mouse CD4+ T cell TH17 differentiation	5 μ M	[1]

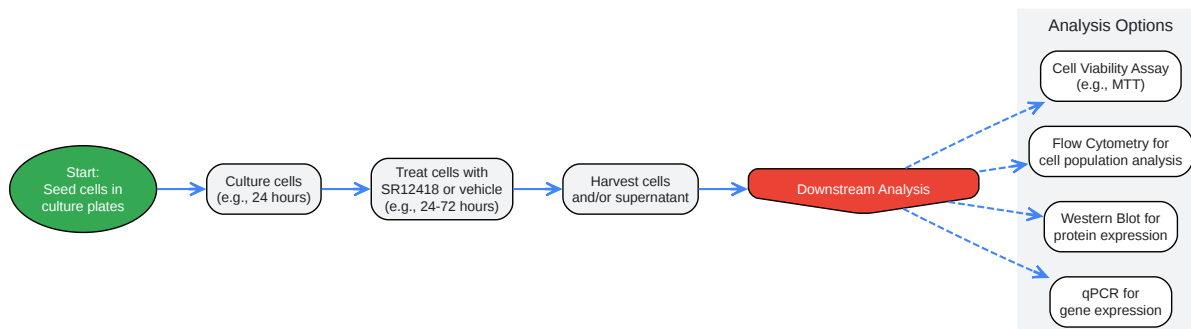
Table 2: In Vivo Data for **SR12418**

Parameter	Animal Model	Dosage and Administration	Observed Effect	Reference
Efficacy	Mouse model of Experimental Autoimmune Encephalomyelitis (EAE)	50 mg/kg, intraperitoneally, twice daily	Delayed onset and reduced severity of disease	[1]

Signaling Pathway and Experimental Workflow Diagrams

REV-ERB α Signaling Pathway in TH17 Cells





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References

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- 2. pnas.org [pnas.org]
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